molecular formula C11H15NO2 B15314902 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol

Cat. No.: B15314902
M. Wt: 193.24 g/mol
InChI Key: QTKBZRCIHONVBQ-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often carried out using transition-metal catalysis to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis and procurement . The process is optimized to ensure high purity and yield, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its potential as a therapeutic agent is promising.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2,3-dihydrobenzofuran-5-yl)propan-1-ol stands out due to its amino group, which enhances its reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol

InChI

InChI=1S/C11H15NO2/c12-10(3-5-13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-6,12H2

InChI Key

QTKBZRCIHONVBQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CCO)N

Origin of Product

United States

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